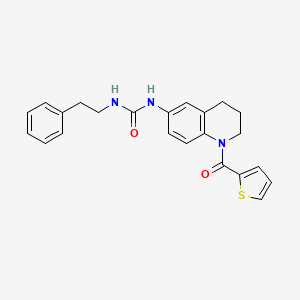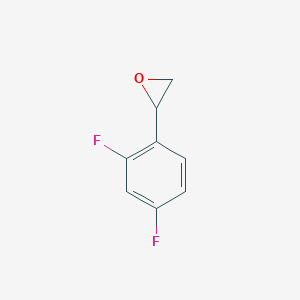
2-(2,4-Difluorophenyl)oxirane
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)oxirane, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DFMO is a highly specific inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with several diseases, including cancer.
Wirkmechanismus
DFMO exerts its anti-cancer effects by inhibiting ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with several diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, DFMO has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several inflammatory diseases. DFMO has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO has several advantages for lab experiments. It is a highly specific inhibitor of ODC, which makes it an ideal tool for studying the role of polyamines in cell growth and proliferation. However, DFMO has some limitations, including its toxicity and the difficulty of synthesizing it.
Zukünftige Richtungen
DFMO has several potential future directions. One potential future direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential future direction is the development of new formulations of DFMO that are more effective and have fewer side effects. Additionally, DFMO may have potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, DFMO is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DFMO is a highly specific inhibitor of ODC, which makes it an ideal tool for studying the role of polyamines in cell growth and proliferation. DFMO has several advantages for lab experiments, including its specificity, but also has some limitations, including its toxicity and the difficulty of synthesizing it. DFMO has several potential future directions, including the development of new synthesis methods, new formulations, and potential applications in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential use in cancer treatment. Several preclinical and clinical studies have demonstrated the efficacy of DFMO in inhibiting tumor growth and improving patient outcomes. DFMO is currently being evaluated in clinical trials for the treatment of various types of cancer, including neuroblastoma, colorectal cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIKHXTPLYZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2745891.png)

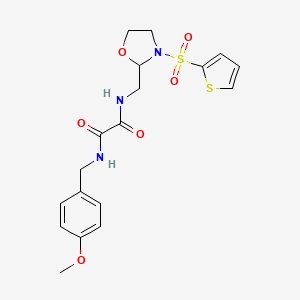
![8-(Cyclohexylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2745895.png)
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2745897.png)
![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)
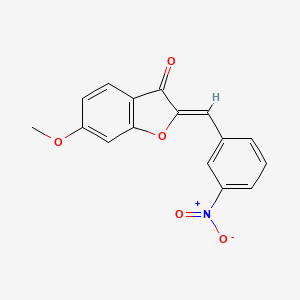



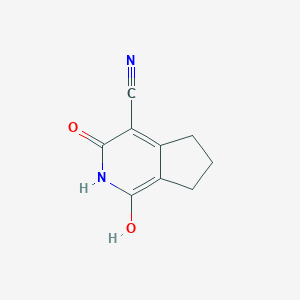
![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2745910.png)
